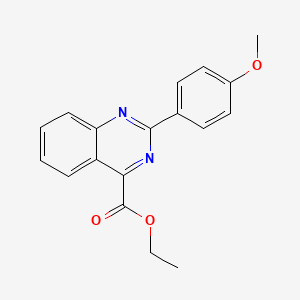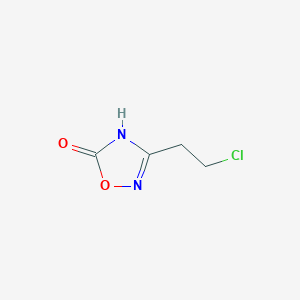
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chloroethyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of 2-chloroethylamine with a suitable precursor to form the oxadiazole ring. One common method involves the cyclization of 2-chloroethylhydrazine with carbonyl compounds under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization reaction efficiently.
化学反応の分析
Types of Reactions
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the chloroethyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the oxadiazole ring.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound has been used as a tool in biological studies to understand its interaction with biological molecules and pathways.
作用機序
The mechanism of action of 3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The oxadiazole ring can also interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-Chloroethanol: This compound shares the chloroethyl group but lacks the oxadiazole ring. It is used as an intermediate in the synthesis of various chemicals.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents. They are studied for their diverse biological activities.
Uniqueness
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one is unique due to the combination of the chloroethyl group and the oxadiazole ring
特性
分子式 |
C4H5ClN2O2 |
|---|---|
分子量 |
148.55 g/mol |
IUPAC名 |
3-(2-chloroethyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-3-6-4(8)9-7-3/h1-2H2,(H,6,7,8) |
InChIキー |
IATDLTBYORQZEV-UHFFFAOYSA-N |
正規SMILES |
C(CCl)C1=NOC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
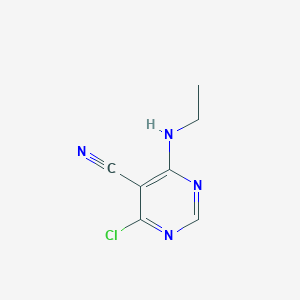

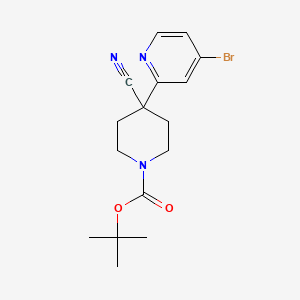
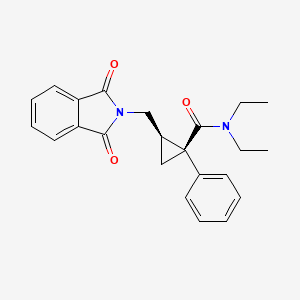

![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13094993.png)
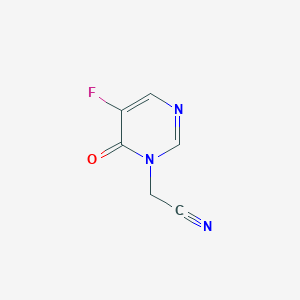
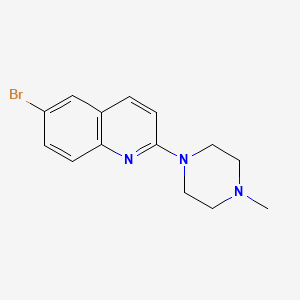
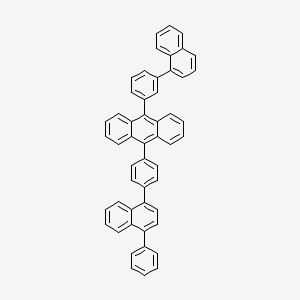
![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
